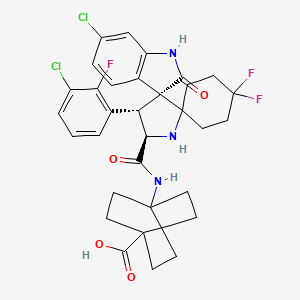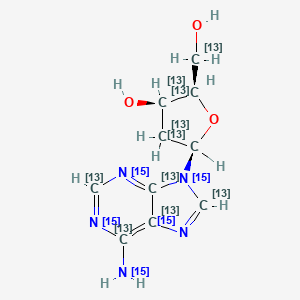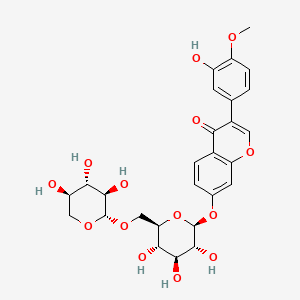
Mdm2-IN-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mdm2-IN-26 is a small molecule inhibitor that targets the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in regulating the cell cycle and apoptosis. By inhibiting MDM2, this compound aims to reactivate p53, thereby restoring its tumor-suppressive functions. This compound has garnered significant attention in cancer research due to its potential to treat various types of tumors that retain wild-type p53.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-26 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the binding affinity and specificity towards MDM2.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes:
Process optimization: Refining reaction conditions such as temperature, solvent, and catalysts to maximize yield.
Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring consistency and quality.
Quality control: Implementing rigorous quality control measures to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mdm2-IN-26 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Mdm2-IN-26 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of the MDM2-p53 interaction in tumorigenesis and to develop potential cancer therapies.
Drug Development: Serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and reduced toxicity.
Biological Studies: Helps in understanding the molecular mechanisms of cell cycle regulation and apoptosis.
Medical Research: Investigated for its potential use in treating various cancers, including sarcomas, leukemias, and solid tumors.
Mecanismo De Acción
Mdm2-IN-26 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include:
p53 Activation: Reactivation of p53’s tumor-suppressive functions.
MDM2 Inhibition: Blocking the E3 ubiquitin ligase activity of MDM2, preventing the degradation of p53.
Cell Cycle Arrest: Induction of cell cycle arrest at the G1 phase.
Apoptosis: Activation of apoptotic pathways, leading to programmed cell death of cancer cells.
Comparación Con Compuestos Similares
Mdm2-IN-26 is compared with other MDM2 inhibitors such as:
Nutlin-3: A well-known MDM2 inhibitor that also disrupts the MDM2-p53 interaction but has different pharmacokinetic properties.
Idasanutlin (RG7388): Another potent MDM2 inhibitor with a similar mechanism of action but different chemical structure.
AMG-232: A highly selective MDM2 inhibitor with distinct binding characteristics.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards MDM2, making it a promising candidate for cancer therapy. Its chemical structure and pharmacokinetic profile offer advantages in terms of efficacy and safety compared to other MDM2 inhibitors.
Conclusion
This compound represents a significant advancement in the field of cancer research, offering a potential therapeutic strategy for tumors retaining wild-type p53. Its unique properties and mechanism of action make it a valuable tool for scientific research and drug development. Further studies and clinical trials are needed to fully realize its potential in cancer therapy.
Propiedades
Fórmula molecular |
C32H32Cl2F3N3O4 |
|---|---|
Peso molecular |
650.5 g/mol |
InChI |
InChI=1S/C32H32Cl2F3N3O4/c33-17-4-5-19-21(16-17)38-26(42)32(19)22(18-2-1-3-20(34)23(18)35)24(39-30(32)12-14-31(36,37)15-13-30)25(41)40-29-9-6-28(7-10-29,8-11-29)27(43)44/h1-5,16,22,24,39H,6-15H2,(H,38,42)(H,40,41)(H,43,44)/t22-,24+,28?,29?,32+/m0/s1 |
Clave InChI |
JVNBTUBJQULATA-MPRRLMHKSA-N |
SMILES isomérico |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)[C@H]3[C@@H]([C@@]4(C5=C(C=C(C=C5)Cl)NC4=O)C6(N3)CCC(CC6)(F)F)C7=C(C(=CC=C7)Cl)F |
SMILES canónico |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)C3C(C4(C5=C(C=C(C=C5)Cl)NC4=O)C6(N3)CCC(CC6)(F)F)C7=C(C(=CC=C7)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
![3-(3,4-dimethoxyphenyl)-5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12365850.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)


![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)

![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)
![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
